molecular formula C16H14N2O4 B4113410 3-{[(4-ACETYLANILINO)CARBONYL]AMINO}BENZOIC ACID

3-{[(4-ACETYLANILINO)CARBONYL]AMINO}BENZOIC ACID

Cat. No.: B4113410
M. Wt: 298.29 g/mol
InChI Key: LACSCBVUVXZNOG-UHFFFAOYSA-N
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Description

3-{[(4-ACETYLANILINO)CARBONYL]AMINO}BENZOIC ACID is an organic compound that belongs to the class of carboxylic acids. This compound is characterized by the presence of both an amide and a carboxyl functional group, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-ACETYLANILINO)CARBONYL]AMINO}BENZOIC ACID typically involves the reaction of 4-acetylphenylamine with 3-aminobenzoic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-ACETYLANILINO)CARBONYL]AMINO}BENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, often in the presence of a catalyst or under acidic/basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-nitrobenzoic acid or 4-benzoquinone, while reduction can produce corresponding alcohols .

Scientific Research Applications

3-{[(4-ACETYLANILINO)CARBONYL]AMINO}BENZOIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(4-ACETYLANILINO)CARBONYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity through binding to the active site or modulation of receptor functions .

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: Shares the carboxyl and amino functional groups but lacks the acetyl group.

    4-Acetylbenzoic acid: Contains the acetyl and carboxyl groups but lacks the amino group.

    N-(4-Acetylphenyl)acetamide: Contains the acetyl and amide groups but lacks the carboxyl group.

Uniqueness

3-{[(4-ACETYLANILINO)CARBONYL]AMINO}BENZOIC ACID is unique due to the presence of both the acetyl and carboxyl functional groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups allows for diverse applications in various fields of research and industry .

Properties

IUPAC Name

3-[(4-acetylphenyl)carbamoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-10(19)11-5-7-13(8-6-11)17-16(22)18-14-4-2-3-12(9-14)15(20)21/h2-9H,1H3,(H,20,21)(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACSCBVUVXZNOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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